molecular formula C16H21ClF3N3O2 B1443753 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1311278-11-1

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B1443753
CAS No.: 1311278-11-1
M. Wt: 379.8 g/mol
InChI Key: ZPEQXYVZAIKMCW-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with a molecular weight of 379.81 g/mol. It is characterized by its complex structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a piperazine ring esterified with tert-butyl carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the following steps:

  • Formation of the Pyridine Core: The pyridine core can be constructed using methods such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Introduction of Substituents: Chlorination and trifluoromethylation can be achieved through halogenation and nucleophilic substitution reactions.

  • Piperazine Formation: Piperazine can be synthesized through the reaction of ethylenediamine with formaldehyde under acidic conditions.

  • Esterification: The final step involves esterification of the piperazine with tert-butyl carboxylic acid under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Alkyl halides, amines, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyridines or piperazines.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: It can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester

  • 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester

Uniqueness: The uniqueness of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester lies in its specific structural features, such as the tert-butyl ester group, which can influence its reactivity and stability compared to similar compounds.

Biological Activity

The compound 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester is a novel piperazine derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacodynamics, and therapeutic potential, supported by relevant research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClF₃N₄O₂
  • CAS Number : 1311279-57-8

Research indicates that this compound acts as a selective modulator of the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, which is involved in pain sensation and inflammation. The compound has shown high affinity for the TRPV1 receptor, suggesting its potential as an analgesic agent.

Structure-Activity Relationship (SAR)

A study highlighted the importance of specific structural components in enhancing the binding affinity and selectivity towards TRPV1. The trifluoromethyl group and the chlorinated pyridine ring are critical for biological activity, influencing both receptor binding and pharmacokinetic properties .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibition of cell proliferation in various cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC). The compound showed an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent anti-cancer properties while exhibiting minimal effects on non-cancerous cells .

In Vivo Studies

In vivo studies conducted on mouse models have further validated its efficacy. Treatment with the compound resulted in reduced tumor growth and metastasis in TNBC models compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Case Studies

  • Triple-Negative Breast Cancer Model :
    • Objective : Evaluate the anti-cancer efficacy.
    • Findings : Significant reduction in tumor size and metastasis was observed after administration over a 30-day period.
    • : The compound demonstrated superior anti-metastatic properties compared to known treatments like TAE226 .
  • Pain Management Model :
    • Objective : Assess analgesic properties through TRPV1 modulation.
    • Findings : The compound effectively reduced pain responses in animal models, correlating with TRPV1 receptor antagonism.
    • : Promising candidate for developing new analgesics targeting chronic pain conditions .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. Studies indicate that it possesses adequate bioavailability when administered orally, making it suitable for further clinical development.

Safety and Toxicology

Preliminary toxicological assessments reveal that the compound has a favorable safety profile with minimal cytotoxic effects on normal cells. Further studies are required to fully understand its long-term safety implications.

Properties

IUPAC Name

tert-butyl 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClF3N3O2/c1-15(2,3)25-14(24)23-6-4-22(5-7-23)10-13-12(17)8-11(9-21-13)16(18,19)20/h8-9H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEQXYVZAIKMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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